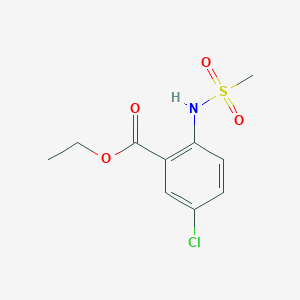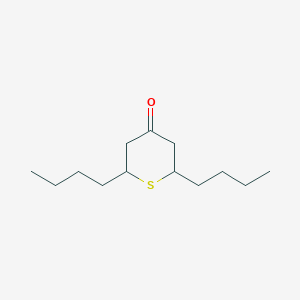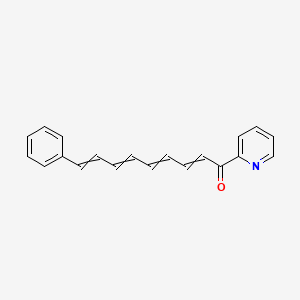
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a series of conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the materials science industry, it is used in the synthesis of polymers and other advanced materials with specific electronic or optical properties .
作用機序
The mechanism of action of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target. The conjugated double bonds and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
類似化合物との比較
- 1-(pyridin-2-yl)propan-2-one
- 1-(pyridin-4-yl)ethan-1-one
- 1-phenyl-2-(pyridin-2-yl)ethan-1-ol
Comparison: Compared to these similar compounds, 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors or advanced materials .
特性
CAS番号 |
90137-54-5 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
9-phenyl-1-pyridin-2-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-15-10-11-17-21-19)16-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h1-17H |
InChIキー |
UEQKEIBDJHWBIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


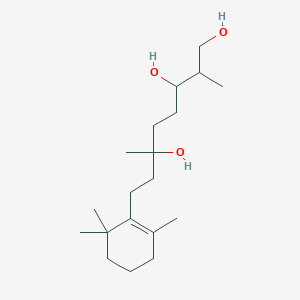
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
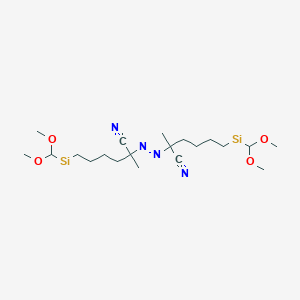
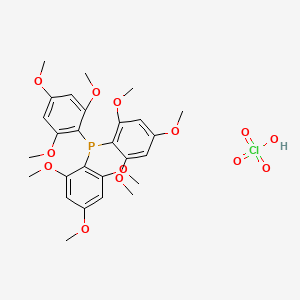
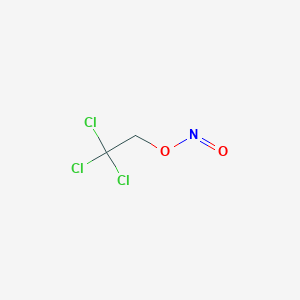
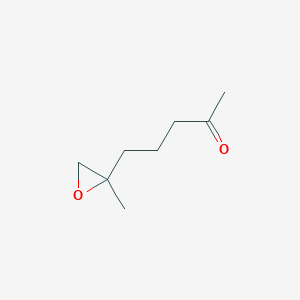
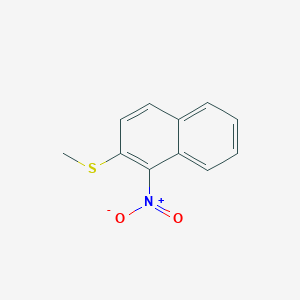
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)


![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
